1-Bromo-3-(prop-1-yn-1-yl)benzene
Overview
Description
1-Bromo-3-(prop-1-yn-1-yl)benzene is a useful research compound. Its molecular formula is C9H7Br and its molecular weight is 195.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry
Benzene derivatives, such as Benzene-1,3,5-tricarboxamide (BTA), have been identified as significant in various scientific fields, including supramolecular chemistry. BTAs are recognized for their simple structure, accessibility, and comprehensive understanding of their supramolecular self-assembly behaviors. These properties make them a versatile building block for applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is stabilized by threefold H-bonding, and their multivalent nature drives applications in the biomedical field. The adaptable nature of BTAs like 1-Bromo-3-(prop-1-yn-1-yl)benzene suggests a bright future for their use in various scientific applications (Cantekin, de Greef, & Palmans, 2012).
Synthesis of Antidepressant Compounds
This compound derivatives have been utilized in the synthesis of new antidepressants. A study described the chemical synthesis and pharmacological evaluation of new 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives as antidepressants. The structures of these compounds were elucidated using various spectroscopic techniques, and their antidepressant-like effects were assessed in experimental models. Significant antidepressant-like effects were shown for certain compounds, indicating the potential use of this compound derivatives in the development of new antidepressant drugs (Köksal & Bilge, 2007).
Therapeutic Applications
Studies have also explored the therapeutic applications of bromo derivatives related to this compound. For instance, a study tested propenamine derivatives in mice experimentally infected with Trypanosoma cruzi. A specific bromo derivative displayed remarkable activity against T. cruzi infection, suggesting the potential of these derivatives as chemotherapeutic agents for Chagas' disease, highlighting the potential medical applications of compounds related to this compound in treating infectious diseases (Pereira, de Castro, & Durán, 1998).
Properties
IUPAC Name |
1-bromo-3-prop-1-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPQRPGSNUBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739968 | |
Record name | 1-Bromo-3-(prop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66952-36-1 | |
Record name | 1-Bromo-3-(prop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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